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molecular formula C13H10Cl2O B164927 4,4'-Dichlorobenzhydrol CAS No. 90-97-1

4,4'-Dichlorobenzhydrol

Cat. No. B164927
M. Wt: 253.12 g/mol
InChI Key: PHUYGURFBULKPA-UHFFFAOYSA-N
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Patent
US04845227

Procedure details

Forty-two milliliters of thionyl chloride were gradually added to 75 g of 4,4'-dichlorobenzhydrol. When the addition was complete, the reaction was heated on a steam bath for 2 hours. The excess thionyl chloride was removed in vacuo. One hundred milliliters of carbon tetrachloride were added, and the solvent was again evaporated. The carbon tetrachloride treatment was repeated and upon evaporation the resulting oil was crystallized from petroleum ether to provide 65.3 g of the desired sub-titled intermediate, m.p. 63° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Cl:5][C:6]1[CH:20]=[CH:19][C:9]([CH:10](O)[C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:8][CH:7]=1>>[Cl:5][C:6]1[CH:20]=[CH:19][C:9]([CH:10]([Cl:3])[C:11]2[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
75 g
Type
reactant
Smiles
ClC1=CC=C(C(C2=CC=C(C=C2)Cl)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated on a steam bath for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed in vacuo
ADDITION
Type
ADDITION
Details
One hundred milliliters of carbon tetrachloride were added
CUSTOM
Type
CUSTOM
Details
the solvent was again evaporated
CUSTOM
Type
CUSTOM
Details
The carbon tetrachloride treatment was repeated and upon evaporation the resulting oil
CUSTOM
Type
CUSTOM
Details
was crystallized from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(C2=CC=C(C=C2)Cl)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 65.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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